2-Chloro-1-(4-methoxyindolin-1-yl)butan-1-one
Overview
Description
2-Chloro-1-(4-methoxyindolin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C13H16ClNO2 and its molecular weight is 253.72 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been reported to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .
Mode of Action
Indole-based compounds have been known to interact with various biological targets, leading to changes in cellular functions .
Biochemical Pathways
Indole derivatives have been known to influence various biological pathways, leading to downstream effects .
Result of Action
Indole derivatives have been reported to exhibit various biologically vital properties .
Biochemical Analysis
Biochemical Properties
2-Chloro-1-(4-methoxyindolin-1-yl)butan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with cysteine-reactive proteins, making it useful in chemoproteomic studies. The compound’s electrophilic nature allows it to form covalent bonds with target proteins, facilitating the study of protein function and ligandability . Additionally, it can be incorporated into bifunctional tools for targeted protein degradation, further expanding its utility in biochemical research .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific proteins can lead to changes in cell function, including alterations in signal transduction and metabolic pathways. These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular physiology .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound’s electrophilic properties enable it to covalently modify target proteins, leading to enzyme inhibition or activation. This modification can result in changes in gene expression and cellular function. The compound’s ability to engage in covalent ligand discovery makes it a valuable tool for studying protein interactions and developing new therapeutic strategies .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when conducting in vitro or in vivo studies. Long-term exposure to the compound may result in cumulative effects on cellular function, highlighting the need for careful monitoring and analysis of its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with higher doses potentially leading to toxic or adverse effects. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and ensuring its safe application in research and potential clinical settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s impact on metabolic flux and metabolite levels can provide insights into its pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical for understanding its bioavailability and efficacy in different biological contexts .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is essential for its activity and function, as it determines the compound’s accessibility to its target proteins and its overall impact on cellular processes .
Biological Activity
2-Chloro-1-(4-methoxyindolin-1-yl)butan-1-one is a synthetic compound that has gained attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound features a chloro group and an indoline moiety, which are known to influence its biological activity. The presence of the methoxy group enhances its lipophilicity, potentially improving its bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines.
- Antimicrobial Properties : It has shown potential against several bacterial strains.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, contributing to its therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it was tested against breast cancer cell lines, demonstrating significant cytotoxicity. The mechanism appears to involve the induction of apoptosis, as evidenced by increased annexin V-FITC positivity in treated cells.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
Cell Line | IC50 (µM) | Apoptosis Induction (%) |
---|---|---|
MDA-MB-231 | 15.0 | 22.04 |
MCF-7 | 12.5 | 18.00 |
HeLa | 20.0 | 15.50 |
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against various bacterial strains. Results indicate notable inhibition of growth, particularly against Gram-positive bacteria.
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Klebsiella pneumoniae | 75 |
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes was assessed through in vitro assays. It demonstrated promising inhibition rates against carbonic anhydrase and other relevant targets.
Table 3: Enzyme Inhibition Data
Enzyme | IC50 (µM) |
---|---|
Carbonic Anhydrase IX | 10.93 |
α-Amylase | 25.00 |
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of derivatives related to this compound. For example, a study published in ACS Omega reported that modifications on the indoline structure led to enhanced anticancer activity and selectivity towards cancer cells over normal cells . Another research article highlighted the importance of substituents on the indole ring in modulating biological activity .
Properties
IUPAC Name |
2-chloro-1-(4-methoxy-2,3-dihydroindol-1-yl)butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-3-10(14)13(16)15-8-7-9-11(15)5-4-6-12(9)17-2/h4-6,10H,3,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEFJPAHZNYHIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC2=C1C=CC=C2OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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